3-Pyridinecarboxylic acid, 6-(difluoromethoxy)-4-methyl-, ethyl ester
Overview
Description
3-Pyridinecarboxylic acid, 6-(difluoromethoxy)-4-methyl-, ethyl ester is a chemical compound with a complex structure that includes a pyridine ring substituted with a carboxylic acid, a difluoromethoxy group, and a methyl group, with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 6-(difluoromethoxy)-4-methyl-, ethyl ester typically involves several steps. One common method includes the esterification of 3-Pyridinecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The difluoromethoxy and methyl groups are introduced through specific substitution reactions, often involving halogenated intermediates and appropriate nucleophiles under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 6-(difluoromethoxy)-4-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Pyridinecarboxylic acid, 6-(difluoromethoxy)-4-methyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 6-(difluoromethoxy)-4-methyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarboxylic acid, ethyl ester: Lacks the difluoromethoxy and methyl groups, resulting in different chemical and biological properties.
6-Hydroxy-3-pyridinecarboxylic acid: Contains a hydroxy group instead of a difluoromethoxy group, leading to different reactivity and applications
Uniqueness
The presence of the difluoromethoxy group in 3-Pyridinecarboxylic acid, 6-(difluoromethoxy)-4-methyl-, ethyl ester imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
ethyl 6-(difluoromethoxy)-4-methylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3/c1-3-15-9(14)7-5-13-8(4-6(7)2)16-10(11)12/h4-5,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHFIPBHZOBJDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1C)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301199651 | |
Record name | Ethyl 6-(difluoromethoxy)-4-methyl-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301199651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1079352-16-1 | |
Record name | Ethyl 6-(difluoromethoxy)-4-methyl-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1079352-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-(difluoromethoxy)-4-methyl-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301199651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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